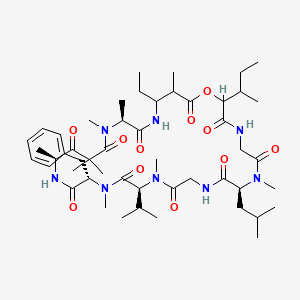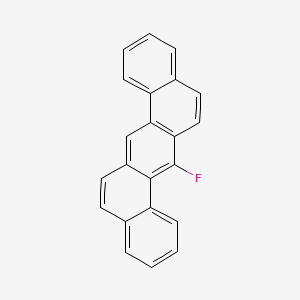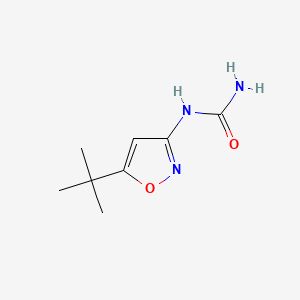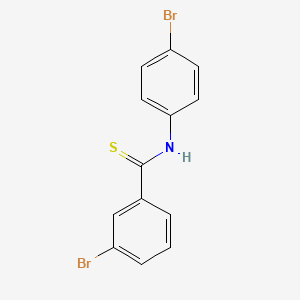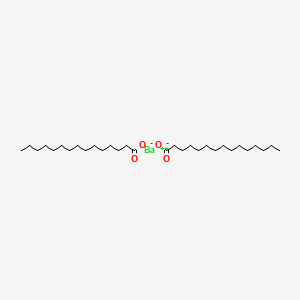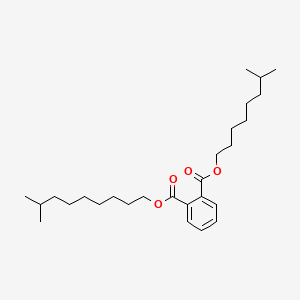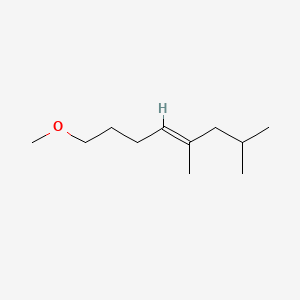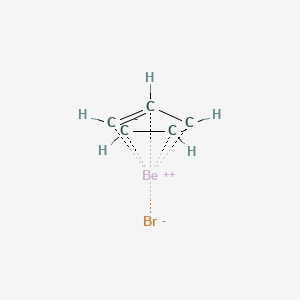
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- is an organometallic compound with the molecular formula C5H5BeBr. This compound features a beryllium atom bonded to a bromine atom and a cyclopentadienyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of beryllium bromide with cyclopentadienyl anions. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
BeBr2+2C5H5Na→Be(η5−C5H5)2+2NaBr
Industrial Production Methods
the synthesis in a laboratory setting involves standard Schlenk line techniques and the use of dry solvents to ensure the purity and stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other halogens or functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the beryllium atom.
Coordination Reactions: The cyclopentadienyl rings can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various beryllium halides, while oxidation reactions can produce beryllium oxides .
Wissenschaftliche Forschungsanwendungen
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules, although its toxicity limits its use in biological systems.
Medicine: Limited applications due to toxicity, but research is ongoing to explore its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions
Wirkmechanismus
The mechanism of action of beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- involves its ability to coordinate with other molecules through its cyclopentadienyl rings. This coordination can alter the electronic properties of the compound, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: An iron-based metallocene with similar sandwich-like structure.
Chromocene: A chromium-based metallocene.
Nickelocene: A nickel-based metallocene.
Uniqueness
Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- is unique due to the presence of beryllium, which imparts distinct electronic and structural properties compared to other metallocenes. Its reactivity and coordination chemistry are influenced by the small size and high charge density of the beryllium atom, making it a valuable compound in specialized chemical applications .
Eigenschaften
CAS-Nummer |
52140-35-9 |
|---|---|
Molekularformel |
C5H5BeBr |
Molekulargewicht |
154.01 g/mol |
IUPAC-Name |
beryllium;cyclopenta-1,3-diene;bromide |
InChI |
InChI=1S/C5H5.Be.BrH/c1-2-4-5-3-1;;/h1-5H;;1H/q-1;+2;/p-1 |
InChI-Schlüssel |
IORUTTDTKFZLLW-UHFFFAOYSA-M |
Kanonische SMILES |
[Be+2].[CH-]1C=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

